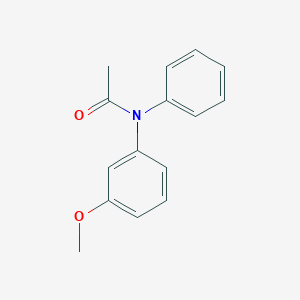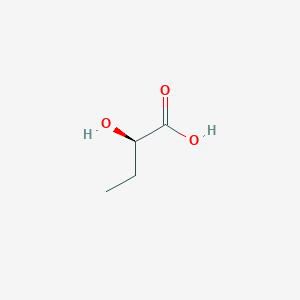
(R)-2-Hydroxybutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-2-Hydroxybutanoic acid involves several biochemical pathways, including the fermentation process in which carbohydrates are converted into lactic acid by lactic acid bacteria. This process is vital for producing various dairy products. Additionally, chemical synthesis methods have been developed to produce lactic acid, involving catalytic reactions that convert renewable resources into this valuable chemical compound.
Molecular Structure Analysis
(R)-2-Hydroxybutanoic acid's molecular structure is characterized by its chiral center, which gives rise to its optical isomers, L-(+)-lactic acid and D-(-)-lactic acid. The presence of a hydroxyl group adjacent to the carboxylic acid group contributes to its chemical reactivity and solubility in water. The structure-activity relationships of hydroxycinnamic acids, closely related compounds, have been extensively studied, indicating that specific structural features are crucial for their biological activity (Razzaghi-Asl et al., 2013).
Wissenschaftliche Forschungsanwendungen
Cation Transport and Membrane Channels : Oligomers of (R)-3-hydroxybutanoic acid enhance cation transport across bulk liquid organic membranes, which supports their potential role in cell membrane ion channels (Bürger & Seebach, 1993).
Complex Formation in Aqueous Solution : Dimeric (R)-3-hydroxybutanoic acid forms an inclusion complex with β-cyclodextrin in aqueous solution. The carboxy end-group occupies the narrow side of the β-CD cavity (Li, Uzawa & Doi, 1998).
Enantiomeric Conversion and Derivative Synthesis : (R)-3-hydroxybutanoic acid can be converted to its (S)-enantiomer and its lactone, (-)-(S)-4-methylixetan-2-one. This provides enantiomerically pure derivatives from the biopolymer PHB (Griesbeck & Seebach, 1987).
Synthesis of Complex Cyclic Oligomers : Cyclic oligomers of (R)-3-hydroxybutanoic acid can be prepared with varying degrees of complexity, which allows for the synthesis of various compounds with potential applications in different fields (Plattner et al., 1993).
Film Crystallization and Enzymatic Degradability : Melt-crystallized films of copolymers of (R)-3-hydroxybutyric acid with different hydroxyalkanoic acids show increased solid-state structures and enzymatic degradabilities (Abe, Doi, Aoki & Akehata, 1998).
Direct Degradation and Chloroform Production : Direct degradation of the biopolymer poly(R)-3-hydroxybutyric acid to (R)-3-hydroxybutanoic acid and its methyl ester produces chloroform, a highly toxic and cancer suspect agent (Seebach, Beck, Breitschuh & Job, 2003).
Chiral Secondary Structure in Solutions : The oligomers of (R)-3-hydroxybutanoic acid display a chiral secondary structure, providing insights into the conformation of the chain (Rueping et al., 2001).
Synthesis of Optically Pure Acids : An efficient method produces optically pure 3-hydroxybutanoic acid and its homologues by enantioface differentiating hydrogenation (Kikukawa et al., 1987).
Biocatalytic Synthesis of Amino Acids : (S)- and (R)-2-amino-4-hydroxybutanoic acid are synthesized using a biocatalytic one-pot cyclic cascade, achieving high yields and chiral purity (Hernández et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENDNXGAFYKQO-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311184 | |
| Record name | (R)-2-Hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxybutanoic acid | |
CAS RN |
20016-85-7 | |
| Record name | (R)-2-Hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20016-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybutyric acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020016857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBUTYRIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC8XN5ZT94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



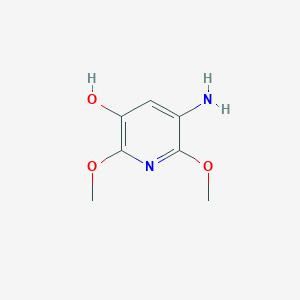
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)


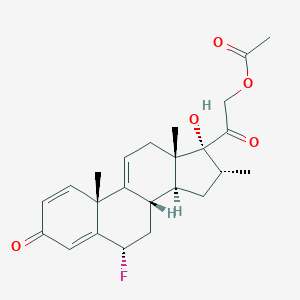

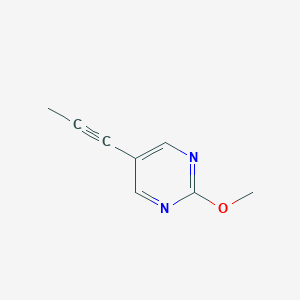
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
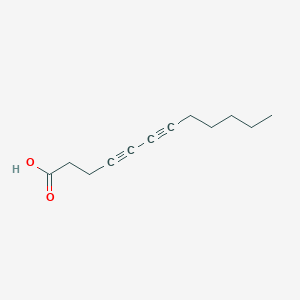

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


